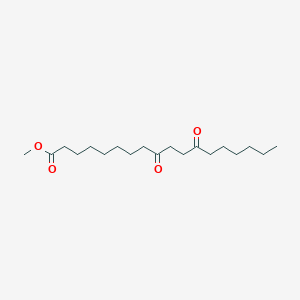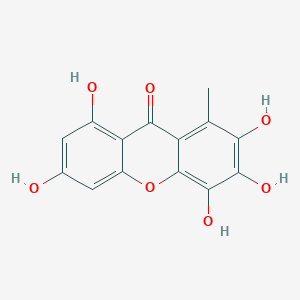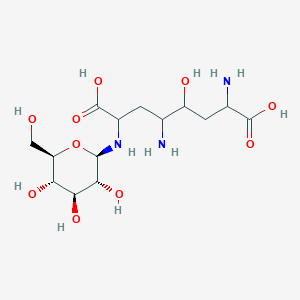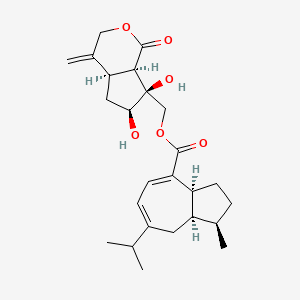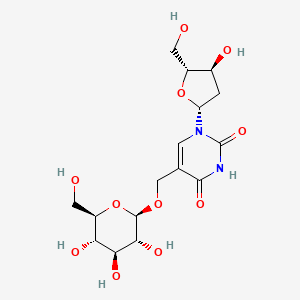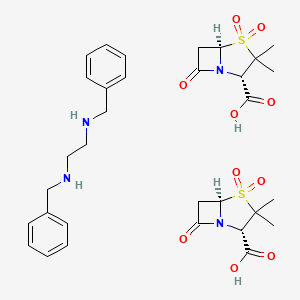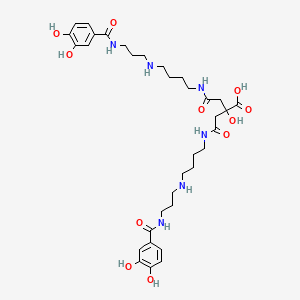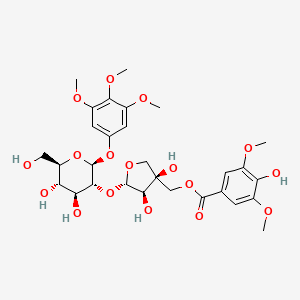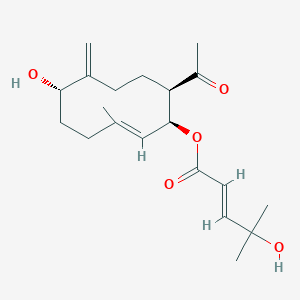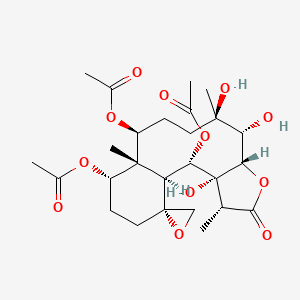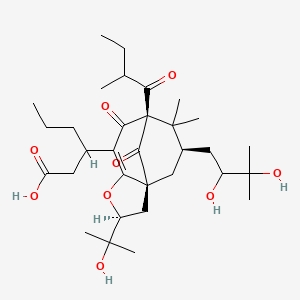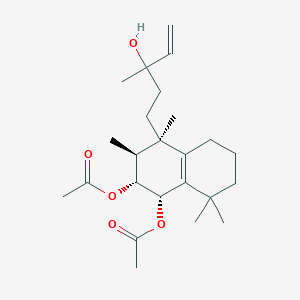
Vitetrifolin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitetrifolin D is a labdane diterpenoid that is isolated from the fruits of Vitex trifolia L and Vitex negundo. It has a role as a plant metabolite, an antineoplastic agent and an apoptosis inducer. It is a labdane diterpenoid, an acetate ester, a tertiary alcohol, a carbobicyclic compound and an olefinic compound.
Applications De Recherche Scientifique
Metabolism Studies
Vitetrifolin D, a pharmacologically active molecule from Vitex agnus-castus, has been studied for its metabolism in liver cell fractions. Using HPLC-DAD-QTOF-MS and HPLC-SPE-NMR, researchers identified 27 phase I and phase II metabolites in vitro. This study highlighted the use of advanced analytical methodologies for successful in vitro metabolism studies, particularly when substance availability is limited (Sturm et al., 2021).
Chemical Structure Elucidation
Four new halimane-type diterpenes, including vitetrifolins D-G, were isolated from the fruit of Vitex trifolia. Their structures were determined using spectroscopic data and chemical evidence, contributing to the understanding of the chemical diversity in Vitex species (Ono et al., 2001).
Cancer Cell Growth Inhibition
Research on Vitex negundo indicated that vitetrifolin D, among other compounds, exhibited cytotoxicity against cancer cell lines where hedgehog (Hh) signaling was aberrantly activated. Vitetrifolin D specifically inhibited GLI1 transcriptional activity and disrupted GLI1 binding on its DNA binding domain, suggesting its potential as a naturally occurring inhibitor in cancer treatment (Arai et al., 2013).
Propriétés
Nom du produit |
Vitetrifolin D |
|---|---|
Formule moléculaire |
C24H38O5 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4R)-1-acetyloxy-4-(3-hydroxy-3-methylpent-4-enyl)-3,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H38O5/c1-9-23(7,27)13-14-24(8)15(2)20(28-16(3)25)21(29-17(4)26)19-18(24)11-10-12-22(19,5)6/h9,15,20-21,27H,1,10-14H2,2-8H3/t15-,20-,21+,23?,24-/m1/s1 |
Clé InChI |
JSGVRMXIAILPPO-FWPWNEHFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C2=C([C@]1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C2=C(C1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



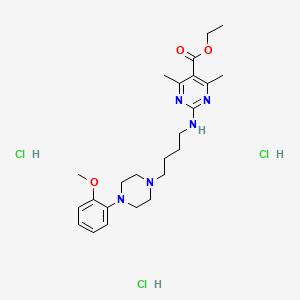
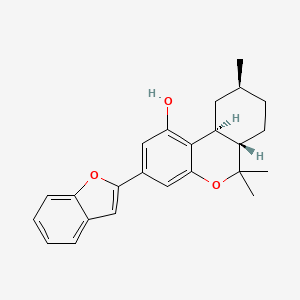
![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)
